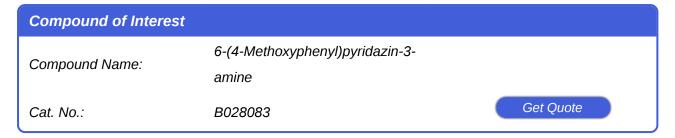


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Structure Elucidation of 6-(4-Methoxyphenyl)pyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **6-(4-methoxyphenyl)pyridazin-3-amine**, a key intermediate in the synthesis of GABA-A receptor antagonists.[1] Due to the limited availability of complete, publicly accessible experimental data for this specific compound, this document presents a detailed predictive analysis of its spectroscopic and crystallographic properties based on data from structurally related compounds. Furthermore, this guide outlines detailed experimental protocols for the synthesis and characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. The synthesis is described via a Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyridazine derivatives in drug discovery and development.

Introduction

6-(4-Methoxyphenyl)pyridazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a substituted pyridazine, is a well-established pharmacophore present in a wide array of biologically active molecules. The title compound



serves as a crucial building block in the synthesis of various therapeutic agents, most notably as a precursor to selective GABA-A receptor antagonists.[1] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for confirming its identity, assessing its purity, and understanding its reactivity in further synthetic transformations. This guide provides a detailed methodology and predictive data for the complete structural characterization of **6-(4-methoxyphenyl)pyridazin-3-amine**.

Physicochemical Properties

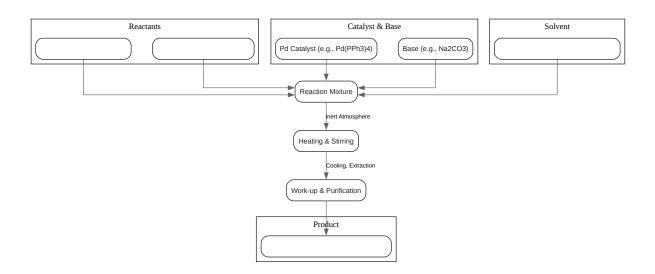
A summary of the key physicochemical properties of **6-(4-methoxyphenyl)pyridazin-3-amine** is presented in Table 1.

Property	Value	Source
CAS Number	4776-87-8	[2][3]
Molecular Formula	C11H11N3O	[2]
Molecular Weight	201.22 g/mol	[2]
Monoisotopic Mass	201.09021 g/mol	Calculated
Predicted XlogP	1.7	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]

Synthesis Workflow

The synthesis of **6-(4-methoxyphenyl)pyridazin-3-amine** can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid. This palladium-catalyzed reaction is a versatile method for the formation of carbon-carbon bonds.[4][5]





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Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **6-(4-methoxyphenyl)pyridazin-3-amine** based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (δ ppm) (Solvent: DMSO-d₆, 400 MHz)



Proton Assignment	Predicted Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4, H-5 (pyridazine)	7.0 - 7.8	d	~ 9.0
H-2', H-6' (phenyl)	7.8 - 8.0	d	~ 8.8
H-3', H-5' (phenyl)	6.9 - 7.1	d	~ 8.8
-NH ₂ (amine)	6.0 - 6.5	br s	-
-OCH₃ (methoxy)	~ 3.8	s	-

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (δ ppm) (Solvent: DMSO-d₆, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ ppm)
C-3 (pyridazine)	~ 160
C-6 (pyridazine)	~ 155
C-4, C-5 (pyridazine)	115 - 130
C-1' (phenyl)	~ 130
C-4' (phenyl)	~ 160
C-2', C-6' (phenyl)	~ 128
C-3', C-5' (phenyl)	~ 114
-OCH₃ (methoxy)	~ 55

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (cm⁻¹)



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3400 - 3250	Medium (two bands)
C-H Stretch (aromatic)	3100 - 3000	Medium
C-H Stretch (methyl)	2950 - 2850	Medium
C=N, C=C Stretch (aromatic)	1600 - 1450	Strong
N-H Bend (amine)	1650 - 1580	Medium
C-O Stretch (ether)	1250 - 1020	Strong
C-N Stretch (aromatic amine)	1335 - 1250	Strong

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

lon	Predicted m/z
[M]+·	201.09
[M+H]+	202.10
[M+Na] ⁺	224.08

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and structural characterization of **6-(4-methoxyphenyl)pyridazin-3-amine**.

Synthesis: Suzuki-Miyaura Cross-Coupling

Reaction Setup: To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a suitable base such as sodium carbonate (2.0 mmol).



- Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the flask.
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon)
 three times.
- Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, to the reaction mixture.
- Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under the inert atmosphere.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be employed.
- Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the



residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
 For a Nujol mull, grind a small amount of the sample with a drop of Nujol oil to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[6]
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the
 mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other
 adducts.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Single-Crystal X-ray Crystallography

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can
be achieved by slow evaporation of a saturated solution of the compound in a suitable
solvent or solvent mixture. The crystals should be well-formed, transparent, and of an
appropriate size (typically 0.1-0.3 mm in each dimension).[7]

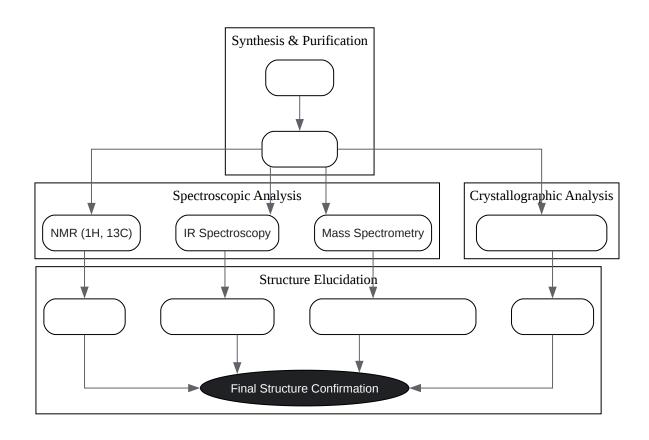


- Data Collection: Mount a selected crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
- Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².[8]
- Structure Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Logical Relationships in Structure Elucidation

The process of structure elucidation involves a logical workflow where data from various analytical techniques are integrated to confirm the molecular structure.





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Caption: Logical workflow for structure elucidation.

Conclusion

This technical guide provides a comprehensive framework for the structural elucidation of **6-(4-methoxyphenyl)pyridazin-3-amine**. By combining predictive spectroscopic data with detailed experimental protocols, researchers are equipped with the necessary information to synthesize, purify, and rigorously characterize this important medicinal chemistry building block. The methodologies and data presented herein will facilitate the reliable identification and use of this compound in the development of novel therapeutics.



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